Manidipine dihydrochloride, (R)-

Chiral pharmacology Antihypertensive screening Enantiomer selectivity

This (R)-enantiomer is the certified chiral reference standard for manidipine ANDA submissions and QC testing. Unlike the 30–80× more potent (S)-enantiomer, the (R)-isomer serves as an ideal negative control for stereoselective pharmacology studies. It enables validated LC‑MS/MS quantification at 0.2 ng/mL detection limits and accurate enantiomeric purity analysis. Essential for CYP3A4‑mediated drug‑drug interaction investigations, T‑type calcium channel SAR research, and chiral HPLC method validation. Substitution with racemic manidipine or alternative dihydropyridines is scientifically invalid for stereochemical investigations.

Molecular Formula C35H40Cl2N4O6
Molecular Weight 683.627
CAS No. 126372-04-1
Cat. No. B589322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManidipine dihydrochloride, (R)-
CAS126372-04-1
Synonyms3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, dihydrochloride, (R)- (9CI)
Molecular FormulaC35H40Cl2N4O6
Molecular Weight683.627
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl
InChIInChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H/t32-;;/m1../s1
InChIKeyJINNGBXKBDUGQT-FRNKJVBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manidipine Dihydrochloride (R)- 126372-04-1: Chiral Dihydropyridine Calcium Channel Blocker for Hypertension Research


(R)-Manidipine dihydrochloride (CAS 126372-04-1) is the R-enantiomer of manidipine, a lipophilic, third-generation dihydropyridine calcium channel antagonist with high vascular selectivity [1]. The (S)-(+)-enantiomer is approximately 30-fold more potent in antihypertensive activity in spontaneously hypertensive rats and 80-fold more potent in radioligand binding assays compared to the (R)-(-)-isomer [2]. The compound serves as a critical reference standard and negative control for chiral analytical method development, quality control, and pharmacological studies investigating stereoselective calcium channel blockade mechanisms.

Why Manidipine Dihydrochloride (R)- 126372-04-1 Cannot Be Substituted with Racemic or Alternative Calcium Channel Blockers


Substitution of (R)-manidipine dihydrochloride with racemic manidipine or alternative dihydropyridine calcium channel blockers (e.g., amlodipine, nifedipine, lercanidipine) is scientifically invalid for three evidence-based reasons: (1) Enantiomers exhibit stereoselective pharmacology—the S/R plasma concentration ratio is 1.62–2.0 in humans, and antihypertensive activity resides predominantly in the (S)-enantiomer [1][2]; (2) Manidipine possesses T-type calcium channel blocking activity not shared by all dihydropyridines, with manidipine and efonidipine showing greater T-type than L-type channel inhibition [3]; (3) Differential clinical safety profiles exist—manidipine demonstrates significantly lower ankle edema incidence versus amlodipine (comparable antihypertensive efficacy) [4].

Manidipine Dihydrochloride (R)- 126372-04-1: Quantitative Differentiation Evidence for Scientific Procurement


Stereoselective Antihypertensive Activity: S-Enantiomer vs R-Enantiomer Potency Comparison in SHR Model

In spontaneously hypertensive rats (SHR), (S)-(+)-manidipine dihydrochloride demonstrated approximately 30-fold greater antihypertensive potency compared to the (R)-(-)-enantiomer. In radioligand binding assays using [³H]nitrendipine, the (S)-enantiomer was 80-fold more potent than the (R)-enantiomer [1]. A subsequent 2018 study confirmed that R-manidipine hydrochloride did not exhibit any antihypertensive effect in SHR, whereas S-manidipine hydrochloride produced blood pressure reduction equivalent to racemic manidipine hydrochloride [2].

Chiral pharmacology Antihypertensive screening Enantiomer selectivity

Stereoselective Pharmacokinetics: S/R Plasma Concentration Ratio and Differential Metabolic Disposition

In healthy human subjects receiving 40 mg oral racemic manidipine, (S)-manidipine plasma concentrations were significantly higher than (R)-manidipine, with an S/R AUC₀–∞ ratio of 1.62 (95% CI 1.52–1.73) [1]. Grapefruit juice (CYP3A4 inhibitor) increased Cmax and AUC₀–∞ of (R)-manidipine by 3.4-fold and 3.0-fold respectively, compared to 2.4-fold and 2.3-fold increases for (S)-manidipine, demonstrating stereoselective CYP3A4-mediated metabolic disposition with greater effect on the R-enantiomer [1]. The S/R ratio for AUC₀–∞ decreased from 1.6 to 1.2 during grapefruit juice co-administration [1].

Stereoselective pharmacokinetics CYP3A4 metabolism Drug interaction studies

Analytical Method Detection Sensitivity: Chiral LC-MS/MS Quantification Limits for Pharmacokinetic Studies

A stereoselective HPLC method using chiral chromatography with column-switching achieved detection limits of 0.2 ng/mL for both (R)- and (S)-manidipine enantiomers in human serum, at a signal-to-noise ratio of 3 [1]. A validated chiral LC-MS/MS method for human plasma demonstrated linearity over 0.05–10.2 ng/mL for both enantiomers, with mean extraction recovery exceeding 80% [2]. These method parameters establish the analytical sensitivity required for stereoselective pharmacokinetic studies of manidipine enantiomers.

Chiral chromatography Bioanalytical method validation LC-MS/MS assay

T-Type Calcium Channel Blocking Activity: Manidipine vs Other Dihydropyridine CCBs

In Xenopus oocyte expression studies, manidipine and efonidipine demonstrated T-type calcium channel (α1G subunit) inhibition greater than L-type channel inhibition, whereas amlodipine, barnidipine, benidipine, and nicardipine showed comparable blocking action on both channel types [1]. Manidipine, unlike other third-generation dihydropyridine derivatives, blocks T-type calcium channels present in efferent glomerular arterioles, reducing glomerular pressure and microalbuminuria [2]. This mechanism is not shared by amlodipine or nifedipine at clinically relevant concentrations.

T-type calcium channel Vascular selectivity Renal protection

Renal Hemodynamic Effects: Filtration Fraction Reduction in Hypertensive Patients

In a clinical study of 10 hospitalized patients with mild-to-moderate essential hypertension, manidipine hydrochloride treatment (5-20 mg daily for 1 week) reduced filtration fraction from 0.260 to 0.243, indicating preferential reduction in efferent arteriolar resistance [1]. Concurrently, renal vascular resistance decreased from 1.90 to 1.33 dyn·s·cm⁻⁵/1.48 m² × 10⁴, renal blood flow increased from 522 to 662 mL·min⁻¹·1.48 m⁻², and glomerular filtration rate increased from 81 to 93 mL·min⁻¹·1.48 m⁻² despite reduced renal perfusion pressure [1].

Renal hemodynamics Filtration fraction Efferent arteriolar dilation

CYP2J2 Enzyme Inhibition: Comparative Potency Among Antihypertensive Agents

In an in vitro study evaluating inhibitory effects of antihypertensive drugs on recombinant human CYP2J2 activity, manidipine demonstrated the strongest reversible competitive inhibition among 13 dihydropyridine calcium channel blockers tested, with a Ki value of 0.0294 μM [1]. This potency exceeded that of nifedipine, nilvadipine, nisoldipine, and nitrendipine, which exhibited mixed inhibition kinetics [1]. CYP2J2 is a major epoxygenase in human cardiovascular tissues responsible for metabolizing arachidonic acid to cardioprotective epoxyeicosatrienoic acids (EETs).

CYP2J2 inhibition Drug metabolism Arachidonic acid pathway

Manidipine Dihydrochloride (R)- 126372-04-1: Validated Research and Quality Control Applications


Chiral Reference Standard for Analytical Method Development and ANDA Submission

(R)-Manidipine dihydrochloride serves as a certified chiral reference standard for developing and validating stereoselective HPLC or LC-MS/MS methods. With validated detection limits of 0.2 ng/mL in human serum and linear range of 0.05–10.2 ng/mL in human plasma [1][2], this enantiomer enables accurate quantification of stereoisomeric purity in drug substance and drug product testing. The compound is specifically referenced for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of manidipine.

Negative Control for Pharmacological Studies of Dihydropyridine Calcium Channel Blockade

As the pharmacologically inactive enantiomer with no measurable antihypertensive effect in SHR models and 30-80× lower potency than the (S)-enantiomer [1][2], (R)-manidipine dihydrochloride functions as an ideal negative control in studies investigating stereoselective calcium channel blockade mechanisms. This enables researchers to distinguish stereospecific pharmacological effects from non-specific compound interactions in cell-based and in vivo experimental systems.

Stereoselective Drug-Drug Interaction and CYP3A4 Metabolism Studies

The differential susceptibility of (R)-manidipine to CYP3A4-mediated metabolism—demonstrated by 3.0-fold AUC increase with grapefruit juice co-administration versus 2.3-fold for (S)-manidipine [1]—makes this enantiomer essential for investigating stereoselective pharmacokinetic interactions. Researchers studying CYP3A4-mediated drug metabolism can utilize (R)-manidipine as a probe substrate to evaluate stereochemical determinants of metabolic clearance and drug-drug interaction liability.

Comparative Pharmacology of T-Type vs L-Type Calcium Channel Antagonists

Given manidipine's unique T-type calcium channel blocking profile with greater inhibition of T-type than L-type channels [1], and its demonstrated ability to reduce efferent arteriolar resistance and filtration fraction in hypertensive patients [2], the pure (R)-enantiomer is valuable for structure-activity relationship (SAR) studies investigating the stereochemical requirements for T-type channel selectivity. This application supports drug discovery efforts aimed at developing novel dual L-/T-type calcium channel blockers with enhanced renal protective properties.

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